N,N,N',N'-Tetramethyl-L-cystine
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Overview
Description
N,N,N’,N’-Tetramethyl-L-cystine: is an organic compound that belongs to the class of disulfides It is derived from the amino acid cystine, where both amino groups are methylated
Preparation Methods
Synthetic Routes and Reaction Conditions:
Methylation of L-cystine: The synthesis of N,N,N’,N’-Tetramethyl-L-cystine typically involves the methylation of L-cystine. This can be achieved by reacting L-cystine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure complete methylation of the amino groups.
Oxidation of N,N,N’,N’-Tetramethyl-L-cysteine: Another method involves the oxidation of N,N,N’,N’-Tetramethyl-L-cysteine using an oxidizing agent such as hydrogen peroxide or iodine. This process converts the thiol groups to disulfide bonds, forming N,N,N’,N’-Tetramethyl-L-cystine.
Industrial Production Methods: Industrial production of N,N,N’,N’-Tetramethyl-L-cystine may involve large-scale methylation and oxidation processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N,N’,N’-Tetramethyl-L-cystine can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: This compound can be reduced back to N,N,N’,N’-Tetramethyl-L-cysteine using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: N,N,N’,N’-Tetramethyl-L-cystine can participate in substitution reactions where the disulfide bond is cleaved and replaced with other functional groups. Thiol-disulfide exchange reactions are a common example.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, peracids; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Dithiothreitol, sodium borohydride; reactions are usually performed in aqueous solutions under mild conditions.
Substitution: Thiol-containing compounds; reactions can be carried out in various solvents depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: N,N,N’,N’-Tetramethyl-L-cysteine
Substitution: Various thiol-substituted derivatives
Scientific Research Applications
Chemistry:
Catalysis: N,N,N’,N’-Tetramethyl-L-cystine can be used as a ligand in catalytic reactions, particularly in the formation of metal complexes.
Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology:
Protein Folding: The compound is used in studies related to protein folding and disulfide bond formation.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes that interact with disulfide bonds.
Medicine:
Drug Development: N,N,N’,N’-Tetramethyl-L-cystine is explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetramethyl-L-cystine involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in the structural integrity and function of proteins. The compound can interact with thiol groups in proteins, leading to the formation or disruption of disulfide bonds, thereby affecting protein folding and activity.
Comparison with Similar Compounds
- N,N,N’,N’-Tetramethyl-L-tartramide
- N,N,N’,N’-Tetramethylethylenediamine
Comparison:
- N,N,N’,N’-Tetramethyl-L-cystine is unique due to its disulfide bond, which is not present in N,N,N’,N’-Tetramethyl-L-tartramide or N,N,N’,N’-Tetramethylethylenediamine. This disulfide bond imparts distinct chemical reactivity and biological activity.
- N,N,N’,N’-Tetramethyl-L-tartramide is primarily used in chiral catalysis and as a resolving agent, whereas N,N,N’,N’-Tetramethyl-L-cystine is more focused on applications involving disulfide bond interactions.
- N,N,N’,N’-Tetramethylethylenediamine is commonly used as a ligand in coordination chemistry and as a catalyst in polymerization reactions, highlighting its role in different chemical processes compared to N,N,N’,N’-Tetramethyl-L-cystine.
Properties
IUPAC Name |
(2R)-3-[[(2R)-2-carboxy-2-(dimethylamino)ethyl]disulfanyl]-2-(dimethylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S2/c1-11(2)7(9(13)14)5-17-18-6-8(10(15)16)12(3)4/h7-8H,5-6H2,1-4H3,(H,13,14)(H,15,16)/t7-,8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICIRHDRDJOBID-YUMQZZPRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CSSCC(C(=O)O)N(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](CSSC[C@@H](C(=O)O)N(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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